molecular structure and weight of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
molecular structure and weight of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. While direct literature on this specific compound is not extensively available, this document outlines its molecular structure, predicted properties, and a proposed synthetic pathway based on established and well-documented chemical transformations. The methodologies described herein are grounded in authoritative chemical literature, ensuring scientific integrity and providing a self-validating framework for its synthesis and characterization.
Introduction to 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets. The title compound, 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine, integrates several key pharmacophoric features: a pyrimidine core, a 4-chlorophenyl substituent, and a methylsulfonyl group. The 4-chlorophenyl moiety is often employed to enhance binding affinity through hydrophobic and halogen bonding interactions. The methylsulfonyl group, a strong electron-withdrawing group and hydrogen bond acceptor, can significantly influence the molecule's electronic properties and metabolic stability. These structural attributes suggest potential applications in kinase inhibition or as an intermediate in the synthesis of more complex bioactive molecules.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine consists of a pyrimidine ring substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with a methylsulfonyl group.
Caption: Proposed two-step synthesis of the target compound.
Rationale for the Synthetic Approach
The proposed synthesis commences with the oxidation of the readily available 4-Chloro-2-(methylthio)pyrimidine. The resulting sulfone is a versatile intermediate. The subsequent Suzuki-Miyaura cross-coupling is a highly reliable and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids, offering high yields and functional group tolerance. [2][3][4]
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine
This procedure is based on established methods for the oxidation of thioethers to sulfones. [5][6][7][8]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
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Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C. Alternatively, oxidation can be achieved using hydrogen peroxide in the presence of a catalyst like sodium tungstate dihydrate. [5]3. Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford 4-Chloro-2-(methylsulfonyl)pyrimidine as a solid.
Step 2: Synthesis of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
This protocol is adapted from standard Suzuki-Miyaura cross-coupling procedures. [2][4]
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Reaction Setup: To a reaction vessel, add 4-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC. Microwave irradiation can also be employed to accelerate the reaction. [4]4. Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the final product, 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine.
Structural Characterization
The identity and purity of the synthesized 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine should be confirmed using a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons of the 4-chlorophenyl group will appear as two doublets in the range of δ 7.5-8.0 ppm. The pyrimidine protons will appear as distinct signals, and the methyl protons of the sulfonyl group will be a singlet around δ 3.2-3.5 ppm. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrimidine and 4-chlorophenyl rings, as well as the methyl carbon of the sulfonyl group. |
| IR (Infrared Spectroscopy) | Characteristic strong absorption bands for the S=O stretching of the sulfonyl group around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine. By leveraging well-established synthetic methodologies, namely the oxidation of a thioether and a Suzuki-Miyaura cross-coupling reaction, this compound can be accessed for further investigation in drug discovery and development programs. The provided protocols and characterization data serve as a valuable resource for researchers in the field.
References
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